1,4-Naphthalenediamine
Overview
Description
Synthesis Analysis
The synthesis of derivatives and complexes involving 1,4-Naphthalenediamine often involves multi-step chemical processes. For example, the synthesis of complex molecules such as salts of naphthalenetetramine from simple protected derivatives of 1,5-naphthalenediamine showcases the compound's versatility and importance in organic synthesis. This process includes sequences of regioselective dinitration, deprotection, and reduction, avoiding the shortcomings of previously reported syntheses (Langis-Barsetti, Maris, & Wuest, 2017).
Molecular Structure Analysis
Molecular structure analysis of 1,4-Naphthalenediamine derivatives reveals intricate details about their configuration. For instance, the study of the crystal and molecular structure of N,N′-bis(1-naphthaldimine)-o-phenylenediamine chloroform solvate highlights the existence of two different hydrogen bond types within a Schiff base molecule, indicating complex structural features and interactions within these molecules (Popović et al., 2001).
Chemical Reactions and Properties
1,4-Naphthalenediamine undergoes various chemical reactions, forming diverse compounds. Reaction with dimethyl and diethyl acetylenedicarboxylates, for example, yields products like tetrahydronaphtho[diazepinones, dihydroperimidines, and bis(enamino)fumarates, showcasing its reactivity and ability to participate in complex chemical transformations (Honda, Nakanishi, & Yabe, 1983).
Physical Properties Analysis
The physical properties of 1,4-Naphthalenediamine derivatives, such as melting points, solubility, and crystalline structure, play crucial roles in their application and functionality in various chemical processes. Studies on compounds like 1-(2- Pyridyl)methyl-[3, 4] naphthyl-2, 6-pyrimidine provide insight into the impact of molecular configuration on physical properties (Tai, 2018).
Chemical Properties Analysis
The chemical properties of 1,4-Naphthalenediamine and its derivatives, including reactivity, stability, and chemical interactions, are essential for their application in various fields. The synthesis and characterization of novel conducting 1,5-naphthalenediamine–aniline copolymer demonstrate the compound's utility in creating materials with specific electrical conductivity and structural characteristics (Ramachandran et al., 2012).
Scientific Research Applications
1. Synthesis of Transition Metals Schiff Base Complexes
- Application Summary: The tridentate Schiff base ligand was prepared via condensation of 4,6-diacetylresorcinol and 1,8-naphthalenediamine in a 1:1 molar ratio using a conventional method . A new series of transition metal complexes of Cr (III), Mn (II), Fe (III), Co (II), Ni (II), Cu (II), Zn (II) and Cd (II) metal ions were prepared and fully characterized .
- Methods of Application: The Schiff base coordinated to the metal ions through the azomethine N, N-amine and phenolic oxygen atoms . From the elemental, magnetic susceptibility and spectroscopic data, the complexes were suggested to have octahedral geometry .
- Results: The Schiff base and its metal complexes were screened for their in vitro antimicrobial activities and showed that Cd (II), Cu (II) and Cr (III) complexes have high activity against Escherichia coli, while Ni (II) and Cd (II) complexes have the highest activity against Bacillus Subtilis, Co (II) complex has the highest activity against Staphylococcus aureus and Cd (II) complex has the highest activity against Pseudomonas aeruginosa .
2. High-performance Naphthalenediamine-based Polybenzoxazine
- Application Summary: A 1,5-naphthalenediamine (NDA)-based benzoxazine (NB) is successfully synthesized and used as a novel hardener for diglycidyl ether of bisphenol-A (DGEBA) .
- Methods of Application: The structure of NB is confirmed by FT-IR and NMR . The curing behaviors of NB and NB/DGEBA are studied by non-isothermal DSC, and the properties of the resulting thermosets are measured by DMA and TGA .
- Results: NB’s thermoset has excellent thermal–mechanical property, thermal stability, and flame retardancy, with storage modulus at 30 °C ( \( E^ { {\prime }} \)) of 2.4 GPa, 10% weight loss temperature ( T10%) of 366 °C, glass transition temperature ( Tg) of 279 °C, and char yield at 800 °C in nitrogen (CY) of 60.6% . NB-cured DGEBA possesses better stiffness, thermal stability, flame retardancy, and high-temperature resistance than NDA-cured DGEBA, as indicated by the 1.2 GPa higher \( E^ { {\prime }} \), 11 °C higher T10%, 21% higher CY, and 50 °C higher Tg .
3. Enantioseparation of Fungi/Plant Metabolites
- Application Summary: The enantioseparation of fungi/plant metabolites by capillary electrophoresis (CE) has been established .
- Methods of Application: The method involves the use of CE, a technique that separates ions based on their electrophoretic mobility with the use of an applied voltage .
- Results: The absolute configuration of plant saccharides is determined .
4. Synthesis and Reactivity of Iron Compounds
- Application Summary: The naphthalenide-driven synthesis and reactivity of iron compounds have been evaluated .
- Methods of Application: The method results in four novel, single-crystalline iron compounds .
- Results: The compounds include [FeI2(MeOH)2], ([MePPh3][FeI3(Ph3P)])4·PPh3·6C7H8, [FeI2(PPh3)2], and [FeI2(18-crown-6)] .
Safety And Hazards
properties
IUPAC Name |
naphthalene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBVMLGZPNDWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025696 | |
Record name | 1,4-Naphthalenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-naphthalenediamine is a dark green to black crystalline solid. (NTP, 1992) | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
1,4-Naphthalenediamine | |
CAS RN |
2243-61-0 | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,4-Naphthalenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
248 °F (NTP, 1992) | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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